N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)butanamide
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Overview
Description
N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}BUTANAMIDE is a complex organic compound with a unique structure that includes a triazene group, a benzenesulfonyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}BUTANAMIDE typically involves multiple steps, starting with the preparation of the triazene group. This can be achieved through the reaction of a primary amine with nitrous acid, followed by the introduction of the benzenesulfonyl group through sulfonylation reactions. The final step involves the coupling of the triazene-benzenesulfonyl intermediate with butanamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}BUTANAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}BUTANAMIDE involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The benzenesulfonyl group may enhance the compound’s binding affinity to certain proteins, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}ACETAMIDE
- N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}ACETAMIDE
Uniqueness
N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}BUTANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18N4O3S |
---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanamide |
InChI |
InChI=1S/C12H18N4O3S/c1-4-5-12(17)14-20(18,19)11-8-6-10(7-9-11)13-15-16(2)3/h6-9H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
XIXUZLFILBOXAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
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